1-Methyl-3-(2-methyl-2,3-dihydroindol-1-yl)pyrazin-2-one
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Overview
Description
1-Methyl-3-(2-methyl-2,3-dihydroindol-1-yl)pyrazin-2-one is a complex organic compound that belongs to the class of pyrazinones. This compound is characterized by its unique structure, which includes a pyrazinone ring fused with an indole moiety. The presence of both pyrazinone and indole structures within a single molecule imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of 1-Methyl-3-(2-methyl-2,3-dihydroindol-1-yl)pyrazin-2-one typically involves multi-step organic reactions. One common synthetic route involves the reaction of 2-methylindole with pyrazinone derivatives under specific conditions. For instance, the reaction of 2-methylindole with pyrazin-2-one in the presence of a methylating agent such as methyl iodide can yield the desired compound . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(2-methyl-2,3-dihydroindol-1-yl)pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-Methyl-3-(2-methyl-2,3-dihydroindol-1-yl)pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-methyl-2,3-dihydroindol-1-yl)pyrazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The pyrazinone ring may also contribute to the compound’s overall biological effects by interacting with enzymes and other proteins .
Comparison with Similar Compounds
1-Methyl-3-(2-methyl-2,3-dihydroindol-1-yl)pyrazin-2-one can be compared with similar compounds such as:
1-Methyl-2-oxindole: This compound shares the indole structure but lacks the pyrazinone ring, leading to different chemical and biological properties.
2H-Indol-2-one, 1,3-dihydro-: Another related compound that differs in the substitution pattern on the indole ring.
The unique combination of the pyrazinone and indole structures in this compound imparts distinct properties that are not observed in these similar compounds.
Properties
IUPAC Name |
1-methyl-3-(2-methyl-2,3-dihydroindol-1-yl)pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-9-11-5-3-4-6-12(11)17(10)13-14(18)16(2)8-7-15-13/h3-8,10H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWZYRRVZBVWGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC=CN(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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